Ursaoic diprop monoester
Description
Based on nomenclature conventions (IUPAC guidelines ), its name suggests a monoesterified form of a parent acid (e.g., ursaoic acid) with a dipropyl chain. Monoesters, in general, are characterized by a single ester linkage formed via the reaction of an alcohol with a carboxylic acid.
Properties
CAS No. |
143070-05-7 |
|---|---|
Molecular Formula |
C33H50O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |
InChI Key |
BXCDNFMSWNBZGR-USTJOKCASA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
Synonyms |
ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Monoesters
- Phthalate Monoesters: Hydrolyzed metabolites of phthalate diesters, exhibiting greater bioactivity due to enhanced cellular uptake and receptor interaction .
- Borate Monoesters: Serve as transient intermediates in borate-diol complexation, critical for plant cell wall crosslinking .
- Wax Monoesters: Differ in chain length (e.g., rice bran wax: C48–C64 vs. carnauba wax: C56), impacting melting points and industrial applications .
Metabolic and Environmental Behavior
- Bioactivity: Monoesters like phthalate monoesters are more bioactive than their diester precursors, with rapid urinary excretion for short-chain variants (e.g., monoethyl phthalate) and fecal excretion for long-chain derivatives .
- Environmental Stability: Monoester concentrations in soils and aquatic systems correlate with phosphate availability. For example, orthophosphate monoesters in agricultural soils increase with fertilizer application but degrade into diesters under alkaline conditions .
Analytical Challenges
- NMR Artifacts: Monoester quantification via ³¹P-NMR requires correction for diester degradation products (e.g., α/β-glycerophosphate), which falsely inflate monoester signals .
- Chromatographic Differentiation: Long-chain wax monoesters (C48–C64) require high-temperature GC-MS for resolution, whereas phthalate monoesters are separable via HPLC .
Q & A
Q. How should researchers statistically validate the significance of this compound’s observed effects in heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for variability across biological replicates. Use false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals .
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